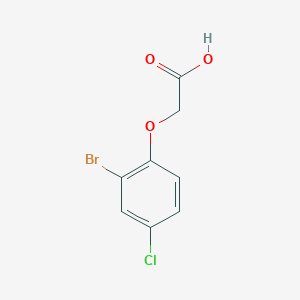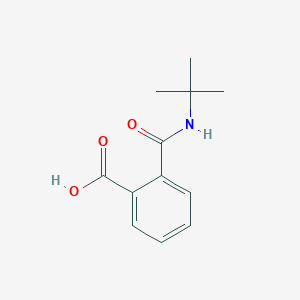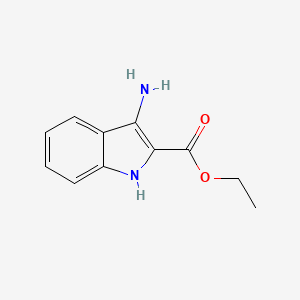![molecular formula C12H16BrNO2 B1269199 4-[2-(3-Bromophenoxy)ethyl]morpholine CAS No. 435283-95-7](/img/structure/B1269199.png)
4-[2-(3-Bromophenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Bromophenoxy)ethyl]morpholine is an organic compound with the chemical formula C13H16BrNO2. It appears as a white to pale yellow solid and is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its analgesic and sedative effects and is primarily used as a precursor or intermediate in the synthesis of other drugs, particularly in the pharmaceutical industry .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-[2-(3-Bromophenoxy)ethyl]morpholine involves the following steps:
Formation of Potassium Salt of 3-Bromophenol: 3-Bromophenol is reacted with potassium hydroxide in ethanol to obtain the potassium salt of 3-bromophenol.
Reaction with Morpholine: The potassium salt of 3-bromophenol is then reacted with morpholine in dimethylformamide to generate this compound.
Purification: The reaction mixture is purified and crystallized to yield the pure product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[2-(3-Bromophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenoxyethylmorpholine derivatives.
Oxidation: Oxidized products may include phenolic derivatives.
Reduction: Reduced products may include dehalogenated compounds.
Hydrolysis: Hydrolysis can yield phenol and morpholine derivatives.
科学的研究の応用
4-[2-(3-Bromophenoxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including analgesic and sedative effects.
Medicine: Utilized in the development of pharmaceutical drugs, such as timolol.
Industry: Employed in the production of specialty chemicals and as a research reagent.
作用機序
The mechanism of action of 4-[2-(3-Bromophenoxy)ethyl]morpholine involves its interaction with specific molecular targets in the body. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
4-[2-(3-Bromophenoxy)ethyl]morpholine can be compared with other similar compounds, such as:
- 4-[2-(2-Bromophenoxy)ethyl]morpholine
- 4-[2-(4-Bromophenoxy)ethyl]morpholine
- 4-[2-(3-Chlorophenoxy)ethyl]morpholine
These compounds share structural similarities but differ in the position or type of halogen substituent on the phenyl ring. The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and biological activity.
特性
IUPAC Name |
4-[2-(3-bromophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKFMBAOEVINLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355502 |
Source


|
| Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435283-95-7 |
Source


|
| Record name | 4-[2-(3-bromophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

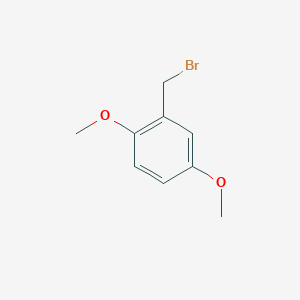
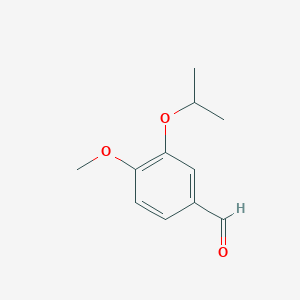
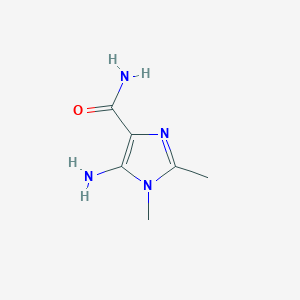


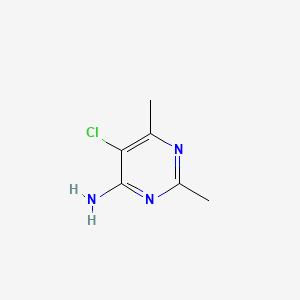
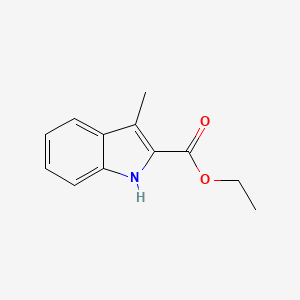
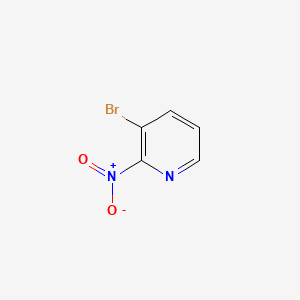

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)
